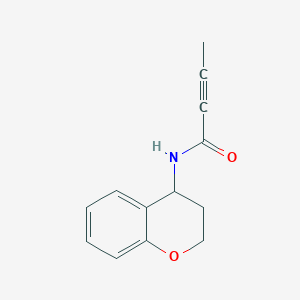

N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-5-13(15)14-11-8-9-16-12-7-4-3-6-10(11)12/h3-4,6-7,11H,8-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEIUKWFOVBKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1CCOC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide typically involves the following steps:

Formation of the benzopyran ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Attachment of the but-2-ynamide group:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Common reagents used in these reactions include catalysts, solvents, and specific reactants that facilitate the formation of the desired product.

Chemical Reactions Analysis

N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others, often under the influence of catalysts or specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

NAT-1 and NAT-2 (Thiazolidinone Derivatives)

- Core Structure: NAT-1 and NAT-2 () are nicotinamide derivatives containing a thiazolidinone ring (4-oxo-thiazolidin-3-yl) instead of a benzopyran core.

- Substituents: NAT-1: 4-Methoxy-phenyl group at the thiazolidinone 2-position. NAT-2: 3,5-Di-tert-butyl-4-hydroxy-phenyl group at the same position.

- Functional Groups: Both compounds retain a nicotinamide moiety, contrasting with the but-2-ynamide group in the benzopyran compound. The thiazolidinone ring introduces a sulfur atom and a ketone, which are absent in the benzopyran derivative .

Quinoline-Based Ynamides (Patent Derivatives)

- Core Structure: The patent compounds () share the but-2-ynamide group but replace the benzopyran core with a quinoline scaffold (e.g., 3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl).

- Substituents: These include dimethylamino, tetrahydrofuran-3-yloxy, and halogenated aromatic groups (e.g., 3-chloro-phenyl).

Antipyrine Metal Complexes (L1 and L2)

- Core Structure : L1 and L2 () are potassium salts of antipyrine (1,2-dihydro-3H-pyrazol-3-one) derivatives with Schiff base linkages.

- Functional Groups : Hydroxypropionate (L1) and hydroxybutyrate (L2) side chains contrast with the alkyne-amide in the benzopyran compound.

- Applications : These are explicitly used in coordination chemistry (metal complexes), whereas the benzopyran compound’s applications remain undefined .

Functional Group and Reactivity Comparison

| Compound | Core Scaffold | Key Functional Groups | Unique Features |

|---|---|---|---|

| Benzopyran ynamide | Benzopyran | But-2-ynamide, alkyne | Rigid bicyclic structure |

| NAT-1/NAT-2 | Thiazolidinone | Nicotinamide, methoxy/hydroxy-phenyl | Sulfur-containing heterocycle |

| Quinoline ynamides | Quinoline | Cyano, tetrahydrofuran-oxy, dimethylamino | Halogenation, stereochemical diversity |

| L1/L2 | Antipyrine | Schiff base, hydroxy-acid salts | Metal-coordination capability |

Biological Activity

N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide is a synthetic compound belonging to the benzopyran family, which has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide

- Molecular Formula : C13H13NO2

- Molecular Weight : 215.25 g/mol

- CAS Number : 2097882-97-6

The compound features a benzopyran core, which is known for diverse biological activities, including antioxidant and anti-inflammatory effects .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may exert its effects through:

- Receptor Binding : The compound may bind to specific receptors involved in inflammatory pathways.

- Enzyme Modulation : It is hypothesized that it can modulate the activity of enzymes related to oxidative stress and inflammation.

- Antioxidant Activity : The structure allows it to scavenge free radicals, thus reducing oxidative damage in cells.

Antioxidant Activity

Research indicates that compounds similar to N-(3,4-dihydro-2H-1-benzopyran) exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Anti-inflammatory Properties

Studies have suggested that benzopyran derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound may similarly act by suppressing these inflammatory mediators .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytoprotective effects against oxidative stress-induced cell damage. The compound showed a dose-dependent reduction in cell death in human cell lines exposed to oxidative agents.

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell viability assays | Significant reduction in apoptosis at concentrations above 10 µM |

| Study 2 | Cytokine release assays | Inhibition of TNF-alpha production by 50% at 20 µM |

In Vivo Studies

Preliminary animal studies have reported that administration of N-(3,4-dihydro-2H-benzopyran) derivatives resulted in reduced inflammation and improved recovery from induced inflammatory conditions. However, further studies are needed to confirm these results in human subjects.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(3,4-dihydro-2H-benzopyran-4-yl)but-2-ynamide, it is useful to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3,4-Dihydroxyflavone | Flavonoid | Antioxidant, anti-inflammatory |

| Coumarin derivatives | Benzopyran derivative | Antimicrobial, anticancer |

| Flavonoids | Polyphenolic compounds | Antioxidant |

The unique butyynamide functional group in N-(3,4-dihydro-2H-benzopyran) enhances its potential biological activity compared to traditional benzopyrans.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide, and how can purity be validated?

- Methodology : Synthesis typically involves coupling reactions between functionalized benzopyran derivatives and butynamide precursors. For example, amide bond formation via carbodiimide-mediated coupling (e.g., HATU) under inert conditions, followed by purification using column chromatography (silica gel, gradient elution). Purity validation requires HPLC with UV detection (λmax ~255 nm for related benzopyran derivatives) and mass spectrometry (HRMS or ESI-MS) to confirm molecular weight .

- Critical Step : Ensure anhydrous conditions to prevent hydrolysis of the alkyne or benzopyran moieties.

Q. How can the crystal structure of this compound be determined, and which software tools are suitable for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 100 K). Use SHELXL for structure refinement, leveraging its robustness for small-molecule crystallography. Validate hydrogen bonding and torsion angles with tools like Mercury or Olex2 .

- Data Interpretation : Compare bond lengths and angles with similar benzopyran derivatives (e.g., C–O bond ~1.36 Å; dihedral angles <10° for planar regions) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- FTIR : Identify key functional groups (e.g., alkyne C≡C stretch ~2100–2260 cm⁻¹; amide C=O ~1650 cm⁻¹) .

- NMR : ¹H/¹³C NMR to confirm benzopyran ring substitution patterns and alkyne proton integration (e.g., δ 2.5–3.5 ppm for propargyl protons) .

- UV-Vis : Monitor conjugation effects (e.g., λmax ~255 nm for benzopyran systems) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the alkyne moiety in this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps). For example, low HOMO-LUMO gaps (<4 eV) suggest high reactivity, particularly for alkyne-mediated cycloadditions. Compare computational IR spectra with experimental data to validate models .

- Application : Predict regioselectivity in click chemistry reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in enzyme assays)?

- Methodology :

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement.

- Structural Analog Comparison : Benchmark against compounds like N-(4-((3-fluorophenyl)amino)quinazolin-6-yl)but-2-ynamide, which shows anti-ZIKV activity via flavivirus NS5 protein inhibition .

- Solubility/Purity Checks : Ensure DMSO stock solutions are free of precipitates; validate purity with LC-MS .

Q. How does the benzopyran scaffold influence the compound’s pharmacokinetic properties?

- Methodology :

- LogP Measurement : Use shake-flask or HPLC-derived logP to assess lipophilicity. Benzopyran derivatives typically exhibit logP ~2.5–3.5, suggesting moderate blood-brain barrier permeability .

- Metabolic Stability : Perform microsomal assays (human liver microsomes) to evaluate CYP450-mediated oxidation. Substituents like methoxy groups may reduce metabolic clearance .

Q. What are the challenges in analyzing X-ray diffraction data for polymorphic forms of this compound?

- Methodology : Screen for polymorphs using solvent-drop grinding or temperature-gradient crystallization. Refine data with SHELXL, focusing on resolving disorder in the alkyne or benzopyran regions. Compare unit cell parameters (e.g., space group P2₁/c for related structures) to identify polymorphic variations .

- Troubleshooting : Use Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C–H···O contacts) that stabilize specific polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.